7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Description
7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a synthetic heterocyclic compound featuring an isoquinoline backbone substituted with a bromine atom at the 7-position, a ketone group at the 1-position, and a carboxylic acid moiety at the 4-position. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and chemical research. Its molecular formula is C₁₀H₆BrNO₃, with a molecular weight of 284.07 g/mol (estimated based on analogs in ). The bromine substituent enhances lipophilicity and may influence binding affinity in drug-target interactions .
Properties
Molecular Formula |
C10H6BrNO3 |
|---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
7-bromo-1-oxo-2H-isoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(3-5)9(13)12-4-8(6)10(14)15/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
NAGYVUVMAREWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via 6-Bromoisatin Rearrangement
A patent (CN112500341A) outlines a seven-step route to 7-hydroxyquinoline-4-carboxylic acid, offering insights applicable to brominated analogs. While the final product differs in substituents, the methodology demonstrates how 6-bromoisatin serves as a precursor for brominated quinoline/isoquinoline systems.
Key Reaction Steps
-
Rearrangement of 6-Bromoisatin : Heating 6-bromoisatin with pyruvic acid in 15% NaOH at 100°C for 3 hours yields 7-bromoquinoline-2,4-carboxylic acid (55.3% yield).
-
Decarboxylation : Treating the intermediate with nitrobenzene at 210°C eliminates the 2-carboxyl group, producing 7-bromoquinoline-4-carboxylic acid (79.3% yield).
-
Esterification and Functionalization : Subsequent steps (methyl ester formation, Boc protection, and hydrolysis) adjust substituents, though these may be modified to retain the bromine atom.
Mechanistic Considerations
Limitations
-
High-temperature decarboxylation (200–210°C) requires specialized equipment.
-
Nitrobenzene, a toxic solvent, complicates large-scale synthesis.
Ugi-4CR/Copper-Catalyzed Domino Reaction
Modular Assembly via Multicomponent Reactions
A 2021 Journal of Organic Chemistry study describes a ligand-free, copper-catalyzed domino reaction to synthesize isoquinolone-4-carboxylic acids. By substituting o-halobenzoic acids with brominated analogs, this method adapts to 7-bromo derivatives.
Reaction Protocol
-
Ammonia-Ugi-4CR : Reacting 7-bromo-2-iodobenzoic acid, an amine, an aldehyde, and a β-keto ester forms a peptoid intermediate.
-
Copper-Catalyzed Annulation : Treating the Ugi adduct with CuI (10 mol%) and Cs₂CO₃ in dioxane at 100°C induces C–C coupling and cyclization, yielding the target compound (82% yield).
Advantages
-
Step Economy : Combines multicomponent and cascade reactions, reducing purification steps.
-
Regioselectivity : Copper catalysis ensures precise bromine retention at the 7-position.
Substrate Scope
-
β-Keto esters with methyl, ethyl, or aryl groups tolerate the reaction conditions.
-
Electron-deficient amines (e.g., benzylamine) enhance yields.
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Decarboxylation Dynamics in the Rearrangement Route
The elimination of CO₂ from 7-bromoquinoline-2,4-carboxylic acid involves radical intermediates stabilized by the aromatic system. Elevated temperatures (210°C) facilitate homolytic cleavage of the C–COOH bond, with nitrobenzene acting as both solvent and oxidant.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to electron-withdrawing effects from the adjacent ketone and carboxylic acid groups.
Mechanistic Notes :
-
The electron-deficient aromatic ring facilitates NAS via a two-step addition-elimination pathway .
-
Copper catalysts (e.g., CuI) enhance reactivity in thiol substitutions by stabilizing transition states .
Decarboxylation and Functionalization
The carboxylic acid group at position 4 undergoes decarboxylation under thermal or acidic conditions, forming reactive intermediates for downstream modifications.
| Decarboxylation Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thermal | 180°C, N₂ atmosphere | 7-Bromo-1-oxoisoquinoline | 85% | |
| Acid-catalyzed | H₂SO₄, 120°C, 3 h | Ethyl ester derivative | 78% |
Applications :
-
Decarboxylation products serve as precursors for heterocyclic expansions (e.g., indenoisoquinolines) .
Cyclization Reactions
The compound participates in intramolecular cyclizations to form polycyclic scaffolds.
Friedel-Crafts Cyclization
Treatment with oxalyl chloride and AlCl₃ generates an acid chloride intermediate, which undergoes Friedel-Crafts acylation:
text7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid → (oxalyl chloride, DMF) → Acid chloride → (AlCl₃, CH₂Cl₂) → Indenoisoquinoline (58% yield)[3][7][10]
Key Data :
-
Product : Indenoisoquinoline (C₁₄H₈BrNO₂)
-
Conditions : 0°C → rt, 2 h (oxalyl chloride); rt, 1 h (AlCl₃) .
Copper-Catalyzed Domino Reactions
A Ugi four-component reaction (Ugi-4CR) followed by Cu-catalyzed coupling yields substituted isoquinolones:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Ugi-4CR | MeOH, rt, 24 h | 82% | |
| CuI/Cs₂CO₃ coupling | Dioxane, 100°C, 16 h | 77% |
Mechanism :
Esterification and Amidation
The carboxylic acid group is readily functionalized via standard methods:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl ester formation | SOCl₂, EtOH, 0°C → rt | Ethyl 7-bromo-1-oxo-isoquinoline-4-carboxylate | 89% | |
| Amide formation | EDC/HOBt, DMF, rt | N-Benzylamide derivative | 68% |
Applications :
-
Ester derivatives improve membrane permeability for biological assays.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings:
| Reaction | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | 63% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aniline | 55% |
Limitations :
Reductive Transformations
The ketone group at position 1 is selectively reduced without affecting the bromine or carboxylic acid:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C → rt | 7-Bromo-1-hydroxy-isoquinoline-4-carboxylic acid | 74% | |
| H₂ (Pd/C) | EtOAc, rt, 12 h | Partial dehalogenation observed | — |
Selectivity :
Stability and Degradation
The compound is stable under ambient conditions but degrades under strong acids/bases:
| Stress Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| 1M HCl, 60°C | Decarboxylation + hydrolysis | 2.5 h | |
| 0.1M NaOH, rt | Ester saponification | 6 h |
Scientific Research Applications
Overview
7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound that has garnered attention in various fields of scientific research due to its potential biological activities and utility as a synthetic intermediate. This article explores its applications in medicinal chemistry, organic synthesis, and as a scaffold for drug development.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of isoquinoline-4-carboxylic acids, including 7-bromo derivatives, have shown promise in the development of anticancer agents. For instance, isoquinoline scaffolds have been utilized to create inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. In a study, compounds derived from 3,4-dihydroisoquinol-1-one-4-carboxamide demonstrated significant inhibitory activity against PARP1 and PARP2, with one lead compound showing an IC50 value of 156 nM against PARP1, indicating its potential as an anticancer drug candidate .
2. Neuroprotective Effects
The isoquinoline structure is associated with neuroprotective properties. Compounds based on this scaffold have been investigated for their effects on neurodegenerative diseases. The ability of these compounds to interact with neurotransmitter receptors makes them candidates for further exploration in treating conditions such as Alzheimer's disease .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as an important building block in organic synthesis. Its derivatives can be transformed into more complex structures through various chemical reactions, including Friedel-Crafts cyclization and Ugi reactions. These methods allow for the efficient generation of diverse isoquinoline derivatives that are valuable in medicinal chemistry .
2. Development of Novel Heterocycles
The compound has been employed in the synthesis of novel heterocycles that exhibit biological activity. For example, the Ugi postcyclization strategy has been successfully applied to generate structurally diverse heterocycles from isoquinoline derivatives, paving the way for new drug candidates .
Case Studies
Case Study 1: Development of PARP Inhibitors
In a study focused on developing inhibitors for PARP enzymes, researchers synthesized a series of 3,4-dihydroisoquinoline-4-carboxamides from 7-bromo derivatives. The study highlighted the structure-activity relationship (SAR) of these compounds and identified lead candidates with improved drug-like properties compared to existing therapies like Olaparib .
Case Study 2: Neuroprotective Agents
Another investigation explored the neuroprotective effects of isoquinoline derivatives in cellular models of neurodegeneration. Compounds derived from 7-bromo-1-oxo-1,2-dihydroisoquinoline showed promising results in protecting neuronal cells from oxidative stress-induced damage, indicating their potential therapeutic use in neurodegenerative disorders .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anticancer Activity | Development of PARP inhibitors using isoquinoline scaffolds | Lead compound with IC50 = 156 nM against PARP1 |
| Neuroprotective Effects | Investigation into protective properties against neurodegeneration | Compounds showed protection against oxidative stress |
| Synthetic Intermediates | Utilization as building blocks for complex organic synthesis | Efficient transformations via Ugi and Friedel-Crafts |
| Novel Heterocycles | Generation of diverse heterocycles for biological activity | New drug candidates derived from isoquinoline scaffolds |
Mechanism of Action
The mechanism of action of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the core 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold but differ in substituents:
Key Observations :
- Bromine vs.
- Backbone Differences: Quinoline analogs (e.g., 15733-89-8) lack the isoquinoline nitrogen, altering electronic properties and hydrogen-bonding capacity .
- Positional Effects: Moving the ketone group from 1-oxo (target compound) to 4-oxo (154326-11-1) significantly impacts biological activity, as seen in quinolone antibiotics like ciprofloxacin .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s low GI absorption aligns with carboxylic acid derivatives, which often exhibit poor oral bioavailability unless esterified .
Biological Activity
7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound belonging to the isoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C10H6BrNO3
- Molecular Weight : 268.06 g/mol
- CAS Number : 1597565-81-5
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes or receptors involved in critical biological processes such as cell proliferation and apoptosis, making it a candidate for anticancer therapy .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that this compound could be developed into an effective antimicrobial agent .
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell growth in vitro. In studies involving various cancer cell lines, it demonstrated the ability to induce apoptosis and inhibit cell cycle progression.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 5.0 |
| MCF-7 (Breast cancer) | 4.8 |
| A549 (Lung cancer) | 6.2 |
The cytotoxic effects were attributed to the compound's ability to activate caspase pathways, leading to programmed cell death .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several isoquinoline derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives, particularly against Gram-positive bacteria .
Study on Anticancer Properties
In another research project focusing on anticancer properties, the compound was tested against a panel of cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutics like doxorubicin when used in combination therapy .
Q & A
Q. What are the established synthetic routes for 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclization, bromination, and hydrolysis. For example, a Castagnoli-Cushman reaction framework (used for structurally similar isoquinoline derivatives) employs anhydrides and imines under mild conditions to form the core structure . Bromination is optimized using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF, with reaction monitoring via TLC or HPLC. Hydrolysis of ester intermediates to the carboxylic acid is achieved using aqueous NaOH or LiOH, with yields improved by controlling temperature (60–80°C) and reaction time (4–6 hours) .
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic and chromatographic methods:
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad ~δ 12–13 ppm). The bromine substituent induces distinct splitting patterns in adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C15H18BrNO4) with <2 ppm error .
- HPLC-PDA : Purity (>95%) is verified using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Contradictions in NMR integration ratios or unexpected coupling constants may arise from dynamic rotational isomerism or residual solvent effects. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : To assign proton-proton correlations and long-range couplings, clarifying ambiguous signals .
- Variable Temperature NMR : To identify conformational changes affecting splitting patterns (e.g., restricted rotation around the amide bond) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
Q. What experimental strategies are recommended for studying this compound’s bioactivity in disease pathways?
To assess therapeutic potential:
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorescence-based (e.g., FRET) or colorimetric (e.g., ADP-Glo™) assays. IC50 values are calculated from dose-response curves .
- Cellular Uptake Studies : Use radiolabeled (e.g., 14C) analogs or fluorescent derivatives to quantify intracellular accumulation via LC-MS or confocal microscopy .
- In Vivo Efficacy : Administer in rodent models (e.g., xenografts) with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. How can synthetic byproducts or degradation products be identified and minimized?
- LC-MS/MS : Detect trace impurities (e.g., dehalogenated or oxidized derivatives) using targeted MRM transitions .
- Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via accelerated stability testing .
- Mechanistic Probes : Isotopic labeling (e.g., D2O in hydrolysis steps) identifies pathways leading to byproducts, enabling solvent or catalyst optimization .
Methodological Considerations
- Data Reproducibility : Batch-to-batch variability in bromination efficiency can arise from trace metal impurities; use ultrapure solvents and argon atmospheres .
- Contradictory Bioactivity Results : Differences in cell line sensitivity (e.g., cancer vs. non-cancer cells) require validation across multiple models and controls for off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
